![molecular formula C18H27N3O7 B4000283 1-methyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine oxalate](/img/structure/B4000283.png)
1-methyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine oxalate
Descripción general
Descripción
1-methyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine oxalate is a useful research compound. Its molecular formula is C18H27N3O7 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.18490021 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Piperazine derivatives have been studied for their antioxidant properties, which are crucial in various biomedical applications, including the mitigation of oxidative stress-related diseases. For instance, 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was synthesized and demonstrated significant antioxidant activity, suggesting potential for similar structures in medical and cosmetic applications (Prabawati, 2016).
Structural Studies and Crystal Engineering
Research on piperazine derivatives often focuses on their crystalline structures, which are pivotal for understanding compound stability, reactivity, and potential as building blocks in materials science. For example, the study of 1-methylpiperazine-1,4-diium dipicrate provided insights into its crystal structure, offering a basis for designing materials with specific mechanical or electronic properties (Dutkiewicz et al., 2011).
Antimicrobial and Antitubercular Activities
Certain piperazine derivatives have been investigated for their antimicrobial properties, indicating potential applications in developing new antibiotics or antiseptics. Syntheses of novel 1,2,4-triazole derivatives, including those with piperazine structures, showed promising antimicrobial activities, suggesting a pathway for the development of new treatments against resistant bacterial strains (Bektaş et al., 2010).
Cancer Research
Piperazine derivatives have also been explored for their potential in cancer treatment, particularly as differentiating agents in leukemia cells. Studies on butyric acid piperazine derivatives demonstrated their efficacy in inducing differentiation and inhibiting the growth of leukemia cells, pointing to potential therapeutic applications in oncology (Gillet et al., 1997).
Material Science Applications
The versatility of piperazine derivatives extends to material science, where their unique properties can be harnessed in the synthesis of novel materials. For instance, ferromagnetic coupling observed in a heptanuclear nickel cluster with piperazine ligands highlights the potential for developing new magnetic materials or catalysts (Keene et al., 2004).
Propiedades
IUPAC Name |
1-methyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.C2H2O4/c1-14-13-15(5-6-16(14)19(20)21)22-12-4-3-7-18-10-8-17(2)9-11-18;3-1(4)2(5)6/h5-6,13H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPRDTRQJIONQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCN(CC2)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000202.png)
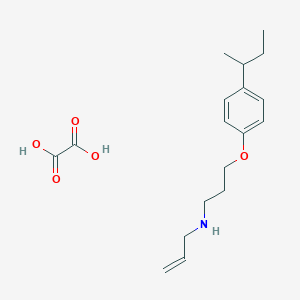
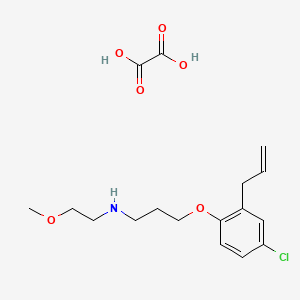
![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4000214.png)
![N-{2-[(4-fluorophenyl)carbamoyl]phenyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B4000221.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000231.png)
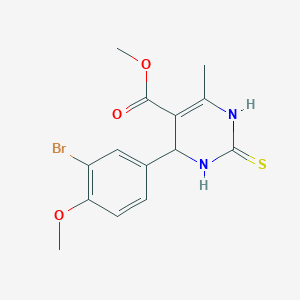

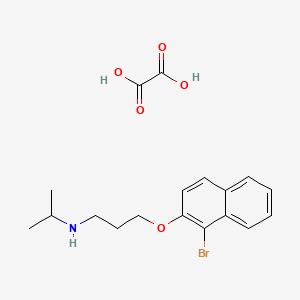
![N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000267.png)
![2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4000268.png)
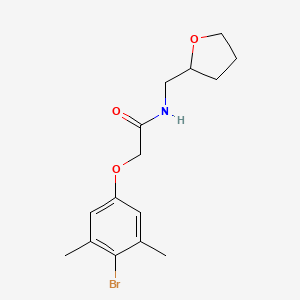
![N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000271.png)
![2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4000299.png)
